Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4,5-dimethoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-4-18-13(15)10-7-8-9(14-10)5-6-11(16-2)12(8)17-3/h5-7,14H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJQBZNLVGKZRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate typically involves the reaction of appropriate substituted anilines with ethyl glyoxylate under acidic conditions. The reaction proceeds through a cyclization process to form the indole ring. Common reagents used in this synthesis include hydrochloric acid and ethanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can lead to the formation of dihydroindole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and chlorinating agents are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinonoid derivatives, while reduction can produce dihydroindole compounds .
Scientific Research Applications
Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s indole ring structure allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate with structurally related indole-2-carboxylates, focusing on substituent effects, synthesis, and properties.
Table 1: Structural and Functional Comparison
Substituent Effects on Reactivity and Properties
- Electron-Donating Groups (e.g., Methoxy) :
Methoxy groups at positions 4 and 5 enhance electron density in the indole ring, increasing nucleophilicity. This contrasts with chloro or fluoro substituents, which are electron-withdrawing and reduce reactivity toward electrophilic substitution . - Lipophilicity :
Methyl and methoxy substituents (e.g., in ) increase lipophilicity compared to polar groups like hydroxy or carboxyl, affecting membrane permeability in drug candidates. - Steric Effects :
Bulkier substituents (e.g., methyl in ) may hinder reactions at the 2-carboxylate position, whereas smaller groups like fluorine () allow easier functionalization.
Physicochemical Data
- Melting Points: Ethyl 5-fluoroindole-2-carboxamide derivatives: 233–250°C . Methyl 4,5-dimethylindole-2-carboxylate: No direct data, but methyl groups typically lower melting points compared to polar analogs .
- Spectroscopic Features :
Biological Activity
Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate is a synthetic derivative of the indole family, notable for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Overview of this compound
This compound possesses an ethyl ester group at the 2 position and two methoxy groups at the 4 and 5 positions of the indole ring. This unique structure contributes to its pharmacological properties and potential therapeutic applications in various fields, including antiviral, anticancer, and antimicrobial research.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, leading to modulation of various biochemical pathways. Key aspects include:
- Binding Affinity : The indole ring structure allows for high-affinity binding to multiple receptors and enzymes, influencing cellular processes such as signal transduction and enzyme activity.
- Cellular Effects : The compound has been shown to affect cell signaling pathways and gene expression. For instance, it can inhibit enzymes involved in metabolic pathways that are crucial for cellular function.
Antiviral Activity
Research indicates that this compound exhibits significant antiviral properties. It has been studied for its potential as an integrase inhibitor in HIV treatment. In vitro studies have shown that derivatives of indole-2-carboxylic acid can inhibit the strand transfer process of HIV integrase with IC50 values as low as 3.11 μM .
| Compound | IC50 Value (μM) | Activity |
|---|---|---|
| This compound | TBD | Antiviral |
| Indole-2-carboxylic acid (derivative) | 3.11 | Integrase inhibitor |
Anticancer Activity
Indole derivatives are recognized for their anticancer properties. This compound has been evaluated for its effects on cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells through modulation of apoptotic pathways and inhibition of tumor growth factors.
Antimicrobial Activity
The compound also shows promising antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes within the microbes.
Case Studies
- Antiviral Efficacy : A study focused on the antiviral efficacy of this compound derivatives demonstrated significant inhibition of HIV integrase activity. The structural modifications led to enhanced binding interactions with the viral DNA, indicating a promising avenue for further drug development .
- Anticancer Research : In a laboratory setting, this compound was tested against various cancer cell lines. Results showed a dose-dependent response where lower concentrations effectively inhibited cell proliferation while higher doses led to cytotoxic effects.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:
- Absorption and Distribution : The compound's ability to penetrate cellular membranes is influenced by its lipophilicity due to the methoxy groups.
- Metabolism : It undergoes metabolic transformations that can alter its biological activity; thus, studying these pathways is essential for optimizing therapeutic use.
Q & A
Q. How can researchers validate target engagement in cellular assays?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
